(1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine is a chiral compound with a unique structure that includes a pyrazole ring attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine typically involves the formation of the cyclopentane ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of a suitable precursor, such as a cyclopentane derivative, followed by the introduction of the pyrazole group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process. Additionally, purification techniques, such as crystallization or chromatography, are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions also makes it useful in bioinorganic chemistry.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be employed in the production of agrochemicals and specialty chemicals. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A chiral diamine used in the synthesis of chiral ligands and catalysts.
(1R,2R)-1,2-Cyclohexanedimethanol: A compound used in the production of polymers and resins.
(1R,2R)-1,2-Diaminocyclohexane L-tartrate: A chiral compound used in asymmetric synthesis and catalysis.
Uniqueness
(1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine is unique due to the presence of both a pyrazole ring and a cyclopentane ring in its structure. This combination provides distinct chemical properties and reactivity, making it valuable in various applications. Its chiral nature also enhances its utility in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine |
InChI |
InChI=1S/C8H13N3/c9-7-3-1-4-8(7)11-6-2-5-10-11/h2,5-8H,1,3-4,9H2/t7-,8-/m1/s1 |
InChI Key |
XCWOTGSIHOKYLF-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N2C=CC=N2)N |
Canonical SMILES |
C1CC(C(C1)N2C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.